molecular formula C10H8ClNO B3328622 8-Amino-7-chloronaphthalen-2-ol CAS No. 497151-49-2

8-Amino-7-chloronaphthalen-2-ol

Cat. No.: B3328622
CAS No.: 497151-49-2
M. Wt: 193.63 g/mol
InChI Key: HSUVVEOSEDYFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-7-chloronaphthalen-2-ol is an organic compound with the molecular formula C₁₀H₈ClNO It is a derivative of naphthalene, characterized by the presence of an amino group at the 8th position, a chlorine atom at the 7th position, and a hydroxyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-7-chloronaphthalen-2-ol can be achieved through several methods. One common approach involves the chlorination of 8-amino-2-naphthol using N-chloro-succinimide in tetrahydrofuran at room temperature for 16 hours . This reaction yields this compound with a moderate yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above can be adapted for industrial purposes, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-7-chloronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted naphthalenes.

Scientific Research Applications

8-Amino-7-chloronaphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Amino-7-chloronaphthalen-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Uniqueness: 8-Amino-7-chloronaphthalen-2-ol is unique due to the presence of all three functional groups (amino, chlorine, and hydroxyl) on the naphthalene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

8-amino-7-chloronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-9-4-2-6-1-3-7(13)5-8(6)10(9)12/h1-5,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUVVEOSEDYFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-7-chloronaphthalen-2-ol
Reactant of Route 2
Reactant of Route 2
8-Amino-7-chloronaphthalen-2-ol
Reactant of Route 3
8-Amino-7-chloronaphthalen-2-ol
Reactant of Route 4
8-Amino-7-chloronaphthalen-2-ol
Reactant of Route 5
8-Amino-7-chloronaphthalen-2-ol
Reactant of Route 6
8-Amino-7-chloronaphthalen-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.